molecular formula C18H27ClN2O2 B13550924 2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride

2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride

Cat. No.: B13550924
M. Wt: 338.9 g/mol
InChI Key: XCQPYIZFQQTVDJ-UHFFFAOYSA-N
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Description

2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran core, a piperidine ring, and an ethanamine side chain, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride typically involves multiple steps, including the formation of the benzofuran core, the piperidine ring, and the final coupling with ethanamine. Common reagents used in these reactions include dimethyl sulfate, piperidine, and ethanamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and piperidine-containing molecules. Examples include:

  • 2,3-Dihydro-1-benzofuran derivatives
  • Piperidine-based compounds

Uniqueness

What sets 2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride apart is its unique combination of a benzofuran core, a piperidine ring, and an ethanamine side chain. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9 g/mol

IUPAC Name

[4-(2-aminoethyl)piperidin-1-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride

InChI

InChI=1S/C18H26N2O2.ClH/c1-12-9-15-16(11-22-17(15)10-13(12)2)18(21)20-7-4-14(3-6-19)5-8-20;/h9-10,14,16H,3-8,11,19H2,1-2H3;1H

InChI Key

XCQPYIZFQQTVDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OCC2C(=O)N3CCC(CC3)CCN.Cl

Origin of Product

United States

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